molecular formula C20H30FN3O B2565697 N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide CAS No. 906160-27-8

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2565697
CAS No.: 906160-27-8
M. Wt: 347.478
InChI Key: TZUQONKMWAIXPZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes may include:

    Formation of the Fluorophenyl Intermediate:

    Synthesis of the Methylpiperazine Intermediate: This step involves the formation of the piperazine ring, which can be achieved through cyclization reactions.

    Coupling of Intermediates: The fluorophenyl and methylpiperazine intermediates are then coupled together using nucleophilic substitution reactions.

    Formation of the Cyclohexanecarboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide: Similar structure with a bromine atom instead of fluorine.

    N-(2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O/c1-23-11-13-24(14-12-23)19(16-7-9-18(21)10-8-16)15-22-20(25)17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUQONKMWAIXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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